2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide
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Overview
Description
2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a valuable subject of study in various fields.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-kit mediated signaling pathways .
Mode of Action
It’s suggested that the compound may interact with its targets through the formation of multiple hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
It’s known that similar compounds can inhibit c-kit mediated signaling pathways . This inhibition could lead to downstream effects such as the disruption of cell proliferation and migration.
Pharmacokinetics
It’s suggested that the incorporation of certain moieties into similar compounds can increase their solubility, which could potentially improve their bioavailability .
Result of Action
Similar compounds have been found to induce apoptosis and inhibit cell migration .
Biochemical Analysis
Biochemical Properties
It is known to exhibit single-digit nM potency against c-KIT kinase and c-KIT T670I mutants in the biochemical assay
Cellular Effects
Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide typically involves the reaction of 3-(3-(Trifluoromethyl)phenyl)isocyanate with 4-aminophenylacetic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-(Trifluoromethyl)phenyl)ureido)acetic acid
- 2-(3-(3-(Trifluoromethyl)phenyl)ureido)acetic (4-(Dime-amino)benzylidene)hydrazide
- 11-(3-(3-(Trifluoromethyl)phenyl)ureido)undecanoic acid
Uniqueness
2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-2-1-3-13(9-11)22-15(24)21-12-6-4-10(5-7-12)8-14(20)23/h1-7,9H,8H2,(H2,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVPWDNKWOOAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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